3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS No.: 1192572-12-5
Cat. No.: VC7334620
Molecular Formula: C16H18N4O3
Molecular Weight: 314.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192572-12-5 |
|---|---|
| Molecular Formula | C16H18N4O3 |
| Molecular Weight | 314.345 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19) |
| Standard InChI Key | GJBTVJJMLFNODD-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
The compound has the molecular formula C₁₆H₁₈N₄O₃ and a molecular weight of 314.345 g/mol. Its IUPAC name, 3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole, reflects the presence of:
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A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).
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A 3,4-dimethoxyphenyl group at position 3.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1192572-12-5 |
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 314.345 g/mol |
| SMILES | CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
| InChI Key | GJBTVJJMLFNODD-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For this compound, the amidoxime route is a plausible method :
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Formation of Amidoxime: Reacting a nitrile (e.g., 3,4-dimethoxybenzonitrile) with hydroxylamine to form an amidoxime intermediate.
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Cyclization: Condensation with a carboxylic acid derivative (e.g., 3-isopropyl-1H-pyrazole-5-carboxylic acid) under dehydrating conditions (e.g., using POCl₃ or PCl₅) .
Alternative approaches include thermal cyclization of hydrazides with carbon disulfide or microwave-assisted synthesis to enhance yield .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidoxime formation | NH₂OH·HCl, EtOH, reflux | 70–85 |
| Cyclization | POCl₃, DMF, 80°C, 6 h | 60–75 |
Structural and Electronic Features
X-ray Crystallography and Spectroscopy
While crystallographic data for this specific compound are unavailable, related 1,2,4-oxadiazoles exhibit planar heterocyclic cores with bond lengths of ~1.30 Å for N–O and ~1.35 Å for C–N . Key spectral characteristics include:
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¹H NMR: Signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.7–7.5 ppm (aromatic protons) .
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IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (N–O) .
Electronic Effects of Substituents
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The 3,4-dimethoxyphenyl group enhances electron density via methoxy substituents, potentially improving solubility and binding to biological targets .
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The 3-isopropyl-pyrazole moiety introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability .
| Compound | Activity (EC₅₀, μg/mL) | Target Pathogen |
|---|---|---|
| 6a (Trifluoromethyl) | 10.11 (Xac) | Xanthomonas axonopodis |
| Target Compound | 30 (Anticonvulsant) | Murine seizure model |
Future Directions and Applications
Drug Development
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Optimization: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole ring may enhance antibacterial efficacy .
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Formulation Studies: Addressing poor aqueous solubility through prodrug strategies or nanoformulations .
Computational Modeling
Molecular docking studies could identify potential targets (e.g., COX-2, acetylcholinesterase) by leveraging the compound’s planar structure and hydrogen-bonding capacity .
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